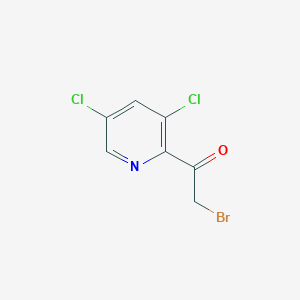

2-Bromo-1-(3,5-dichloropyridin-2-YL)ethanone

Description

Contextual Significance of Halogenated Pyridine (B92270) Derivatives in Chemical Sciences

Halogenated pyridine derivatives represent a cornerstone class of compounds in the chemical sciences, serving as fundamental building blocks in a multitude of applications. nih.govresearchgate.net Their importance is particularly pronounced in the fields of medicinal chemistry and agrochemicals, where the pyridine scaffold is a common feature in many bioactive molecules. nih.gov The introduction of halogen atoms onto the pyridine ring provides a powerful tool for chemists to modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.

Furthermore, the carbon-halogen bond is a versatile functional handle, enabling a wide array of subsequent chemical transformations. nih.gov This reactivity allows for the construction of complex molecular architectures through various cross-coupling reactions, nucleophilic substitutions, and other synthetic methodologies. Consequently, halopyridines are indispensable intermediates for creating diverse libraries of compounds for drug discovery and for the target-oriented synthesis of complex natural products and functional materials. nih.govmdpi.com The strategic placement of halogens can direct further reactions to specific positions on the pyridine ring, offering precise control over the final molecular structure.

Overview of the Chemical Entity: 2-Bromo-1-(3,5-dichloropyridin-2-yl)ethanone as a Subject of Academic Inquiry

This compound is a specific example of a halogenated pyridine that has garnered attention within the scientific community. Its structure is characterized by a pyridine ring substituted with two chlorine atoms at the 3 and 5 positions, and a bromoacetyl group at the 2 position. This multi-halogenated structure makes it a particularly interesting subject for academic and industrial research.

The compound's significance lies in its potential as a reactive intermediate in organic synthesis. The presence of three halogen atoms, each with distinct reactivity profiles, alongside a ketone functional group, offers multiple sites for chemical modification. The α-bromo ketone moiety is a well-known electrophilic site, highly susceptible to reaction with various nucleophiles. This reactivity allows for the facile introduction of new functional groups and the construction of more complex heterocyclic systems. The chlorine atoms on the pyridine ring, while generally less reactive towards nucleophilic substitution than the bromine on the acetyl group, can also participate in reactions under specific conditions, further enhancing the compound's synthetic versatility.

Due to these structural features, this compound is recognized as a valuable precursor in the synthesis of novel compounds being investigated in pharmaceutical and agrochemical research.

Chemical Identity of this compound

| Identifier | Value |

| IUPAC Name | 2-bromo-1-(3,5-dichloropyridin-2-yl)ethan-1-one achemblock.com |

| CAS Number | 87437-41-0 achemblock.comnetascientific.com |

| Molecular Formula | C₇H₄BrCl₂NO achemblock.comguidechem.com |

| Molecular Weight | 268.93 g/mol achemblock.com |

| Canonical SMILES | C1=C(C(=NC(=C1)Cl)C(=O)CBr)Cl achemblock.com |

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1-(3,5-dichloropyridin-2-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrCl2NO/c8-2-6(12)7-5(10)1-4(9)3-11-7/h1,3H,2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNFWXYZAQPBKSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)C(=O)CBr)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrCl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30697200 | |

| Record name | 2-Bromo-1-(3,5-dichloropyridin-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30697200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.92 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87437-41-0 | |

| Record name | 2-Bromo-1-(3,5-dichloropyridin-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30697200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-1-(3,5-dichloropyridin-2-yl)ethanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategic Approaches for 2 Bromo 1 3,5 Dichloropyridin 2 Yl Ethanone

Retrosynthetic Analysis of the 2-Bromo-1-(3,5-dichloropyridin-2-YL)ethanone Skeleton

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. researchgate.net For this compound, the analysis begins by identifying the most logical bond disconnections.

The primary disconnection is the carbon-bromine bond at the alpha-position to the carbonyl group. This disconnection, a functional group interconversion (FGI), points to the immediate precursor, 1-(3,5-dichloropyridin-2-yl)ethanone (B1592298) (1). This step is based on the well-established alpha-bromination of ketones.

The second key disconnection breaks the carbon-carbon bond between the acetyl group and the pyridine (B92270) ring. This leads to two synthons: an acetyl cation synthon (CH₃CO⁺) and a 2-anionic 3,5-dichloropyridine (B137275) synthon. A practical synthetic equivalent for the anionic pyridine synthon is a C2-functionalized pyridine derivative that can react with an acetylating agent or its equivalent. A highly effective precursor for this purpose is 3,5-dichloropyridine-2-carbonitrile (2). The nitrile group can be readily converted to a ketone via reaction with an organometallic reagent like a Grignard reagent (e.g., methylmagnesium bromide).

Further deconstruction of 3,5-dichloropyridine-2-carbonitrile (2) involves the removal of the nitrile and chloro substituents, leading back to a simpler pyridine scaffold. The synthesis of the dichlorinated pyridine core itself represents a significant challenge, often starting from more complex polychlorinated pyridines or through multi-step functionalization of the pyridine ring. epo.orggoogle.com

Functionalization Strategies for the Pyridine Ring System

The synthesis of the key intermediate, 1-(3,5-dichloropyridin-2-yl)ethanone, requires the strategic introduction of two chlorine atoms and an acetyl group onto a pyridine ring.

Direct electrophilic chlorination of unsubstituted pyridine is generally inefficient and leads to a mixture of products with low yields. The electron-deficient nature of the pyridine ring makes it resistant to electrophilic aromatic substitution. masterorganicchemistry.com Therefore, more strategic approaches are required.

One viable route involves the reductive dehalogenation of polychlorinated pyridines. For instance, 3,5-dichloropyridine can be prepared by reacting 2,3,5,6-tetrachloropyridine (B1294921) or pentachloropyridine (B147404) with zinc metal in the presence of an acid. epo.org Another approach starts from more functionalized pyridines. For example, aminopyridines can be halogenated and then the amino group can be removed via a Sandmeyer-type reaction. While specific high-yield syntheses for 3,5-dichloropyridine can be complex, it is a known starting material. sigmaaldrich.com

Attaching a carbonyl group to the C-2 position of the 3,5-dichloropyridine ring is the next critical step. Standard Friedel-Crafts acylation reactions are generally not effective on pyridine rings due to the deactivating effect of the nitrogen atom and its propensity to coordinate with the Lewis acid catalyst. youtube.com

A more reliable and widely used method is the reaction of an organometallic reagent with a pyridine derivative containing a suitable functional group at the C-2 position. A highly effective strategy involves the use of 3,5-dichloropyridine-2-carbonitrile as a precursor. lookchem.comchemimpex.comsigmaaldrich.com This nitrile can be synthesized from 3,5-dichloropyridine. The synthesis of 2-cyanopyridines can be achieved through methods such as nucleophilic substitution of a halogen at the 2-position or direct cyanation of the pyridine ring after activation. thieme-connect.de

Once 3,5-dichloropyridine-2-carbonitrile is obtained, it can be treated with a methyl Grignard reagent, such as methylmagnesium bromide (CH₃MgBr). The Grignard reagent adds to the nitrile carbon, forming an imine intermediate. Subsequent acidic hydrolysis of the imine readily yields the desired ketone, 1-(3,5-dichloropyridin-2-yl)ethanone . This two-step sequence is a robust and high-yielding method for the formation of pyridyl ketones.

Sustainable and Green Chemistry Methodologies in the Synthesis of this compound

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of synthesizing this compound, these principles can be applied through the use of safer reagents, energy-efficient techniques, and advanced process technologies.

A key aspect of greening the synthesis of α-bromo ketones is the replacement of elemental bromine, which is highly corrosive and hazardous, with safer alternatives. masterorganicchemistry.comwikipedia.orgchemicalbook.com N-Bromosuccinimide (NBS) is a widely used solid brominating agent that is easier and safer to handle than liquid bromine. masterorganicchemistry.comwikipedia.orgchemicalbook.com The bromination of electron-rich aromatic compounds and carbonyl derivatives can be effectively achieved using NBS. wikipedia.org Another environmentally benign option is 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH). researchgate.net For a cleaner reaction profile, polymer-supported pyridinium (B92312) bromide perbromide (PSPBP) can be employed, which simplifies product purification. rsc.org A notable green modification involves the in situ generation of bromine from sodium bromide (NaBr) and hydrogen peroxide (H₂O₂) in an acidic medium, which avoids the direct handling of bromine. researchgate.net

| Brominating Agent | Advantages | Potential Application |

|---|---|---|

| N-Bromosuccinimide (NBS) | Safer solid reagent, easier to handle than Br₂. masterorganicchemistry.comwikipedia.orgchemicalbook.com | Direct α-bromination of 1-(3,5-dichloropyridin-2-yl)ethanone. |

| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | Environmentally more benign than traditional reagents. researchgate.net | Benzylic-like bromination of the ethanone (B97240) side chain. |

| Polymer-supported Pyridinium Bromide Perbromide (PSPBP) | Clean reaction, simplified purification. rsc.org | Heterogeneous bromination for easier work-up. |

| NaBr/H₂O₂ (in situ Br₂) | Avoids direct handling of hazardous bromine. researchgate.net | Green alternative for the electrophilic bromination. |

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times. nih.gov This technique can be particularly advantageous for the synthesis of heterocyclic compounds. mdpi.commdpi.com The application of microwave irradiation to the bromination of 1-(3,5-dichloropyridin-2-yl)ethanone could offer a more energy-efficient and rapid synthetic route compared to conventional heating methods. mdpi.comresearchgate.net

Continuous flow chemistry represents a significant advancement in chemical synthesis, offering enhanced safety, better process control, and improved scalability. vapourtec.commdpi.comacs.org For the synthesis of α-bromo ketones, flow chemistry allows for precise control over reaction parameters such as temperature and mixing, which can be crucial for selectivity and minimizing the formation of byproducts. vapourtec.commdpi.com This technology is particularly well-suited for handling hazardous reagents and for performing reactions that may be difficult to control in traditional batch processes. vapourtec.comresearchgate.net

Catalytic Systems and Their Efficacy in this compound Synthesis

The use of catalysts can significantly enhance the efficiency and selectivity of the bromination reaction. Various catalytic systems can be envisioned for the synthesis of this compound, drawing from established methods for the α-bromination of ketones.

The α-bromination of ketones is often catalyzed by acids. mdpi.com The acid promotes the formation of the enol tautomer, which then reacts with the electrophilic bromine source. mdpi.com For the synthesis of the target compound, acidic conditions, potentially using hydrobromic acid (HBr) or acetic acid (HOAc), could facilitate the reaction. mdpi.com The bromination of carbonyl derivatives using NBS can also be effectively catalyzed by acids. wikipedia.org

The use of solid-supported catalysts simplifies the purification process as the catalyst can be easily removed by filtration. Active aluminum oxide (Al₂O₃) has been shown to be an effective catalyst for the bromination of aralkyl ketones with NBS. nih.gov This heterogeneous catalytic system could be a viable and greener approach for the synthesis of this compound, potentially leading to high yields of the desired product. nih.gov

Phase-transfer catalysis (PTC) is an environmentally friendly technique that facilitates the reaction between reactants in different phases. princeton.edunih.gov This methodology is particularly useful for reactions involving an organic substrate and an aqueous reagent. In the context of the target molecule's synthesis, a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB) could be employed to facilitate the transport of the brominating agent or a basic catalyst between an aqueous and an organic phase, potentially leading to a more efficient and selective reaction under milder conditions. nih.govchemistryviews.org

Visible-light photocatalysis is a rapidly growing field in organic synthesis that offers green and sustainable reaction pathways. A patented method describes the synthesis of α-bromo aromatic ketones through a photoreaction catalyzed by a ruthenium complex under visible light. google.com This approach, which is described as a green chemical process, could potentially be adapted for the synthesis of this compound, offering a novel and sustainable synthetic route. google.com

| Catalytic System | Catalyst Example | Principle of Operation | Potential Advantages |

|---|---|---|---|

| Acid Catalysis | HBr, HOAc | Promotes enol formation for electrophilic attack. mdpi.com | Simple, well-established method. |

| Heterogeneous Catalysis | Aluminum Oxide (Al₂O₃) | Solid catalyst for easier separation. nih.gov | Simplified work-up, potential for catalyst recycling. |

| Phase-Transfer Catalysis (PTC) | Tetrabutylammonium Bromide (TBAB) | Facilitates reaction between immiscible phases. nih.gov | Milder reaction conditions, improved efficiency. |

| Photocatalysis | Ruthenium complex | Uses visible light to drive the reaction. google.com | Green energy source, novel reaction pathway. |

Chemical Reactivity and Transformational Pathways of 2 Bromo 1 3,5 Dichloropyridin 2 Yl Ethanone

Nucleophilic Substitution Reactions at the Alpha-Brominated Carbonyl Center

The presence of a carbonyl group adjacent to the carbon bearing the bromine atom significantly activates the molecule for nucleophilic substitution reactions (SN2). The electron-withdrawing nature of the carbonyl group polarizes the C-Br bond, rendering the α-carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles. smolecule.com

Common nucleophilic substitution reactions involving 2-Bromo-1-(3,5-dichloropyridin-2-yl)ethanone include reactions with amines, thiols, and alkoxides. These reactions typically proceed under basic conditions using a suitable solvent to yield a variety of substituted pyridine (B92270) derivatives. smolecule.com For instance, reaction with a primary or secondary amine would yield an α-aminoketone, while reaction with a thiol would produce an α-thioketone. smolecule.comnih.gov

Table 1: Examples of Nucleophilic Substitution Reactions

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Amine | R-NH₂ | 2-(Alkylamino)-1-(3,5-dichloropyridin-2-yl)ethanone |

| Thiol | R-SH | 2-(Alkylthio)-1-(3,5-dichloropyridin-2-yl)ethanone |

| Alkoxide | R-O⁻Na⁺ | 2-Alkoxy-1-(3,5-dichloropyridin-2-yl)ethanone |

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Pyridine Moiety

The reactivity of the 3,5-dichloropyridine (B137275) ring is dictated by the electronic effects of the nitrogen heteroatom and the substituents.

Electrophilic Aromatic Substitution (SEAr): The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which deactivates it towards electrophilic attack compared to benzene. wikipedia.orgbyjus.com The presence of two electron-withdrawing chlorine atoms and an acyl group further deactivates the ring, making electrophilic substitution reactions such as nitration or halogenation extremely difficult to achieve under standard conditions. wikipedia.org

Nucleophilic Aromatic Substitution (SNAr): Conversely, the electron-deficient nature of the pyridine ring, amplified by the three electron-withdrawing groups (two chloro, one acyl), makes it highly susceptible to nucleophilic aromatic substitution. youtube.comnih.govyoutube.com The chlorine atoms at the 3- and 5-positions are potential leaving groups. Nucleophilic attack is generally favored at positions ortho or para to an activating group. In this case, the acyl group at the 2-position and the ring nitrogen would direct nucleophilic attack. Computational studies on similarly substituted systems, such as 2-substituted 3,5-dichloropyrazines, have shown that an electron-withdrawing group at the 2-position preferentially directs nucleophilic attack to the 5-position. researchgate.net Therefore, it is plausible that strong nucleophiles could displace the chlorine atom at the C-5 position.

Reduction Chemistry of the Carbonyl Group and Halogen Atoms

The reduction of this compound can selectively target the carbonyl group or the halogen atoms, depending on the reducing agent and reaction conditions employed. smolecule.com

Carbonyl Group Reduction: The ketone functionality can be readily reduced to a secondary alcohol, forming 2-bromo-1-(3,5-dichloropyridin-2-yl)ethanol. Standard reducing agents like sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent are effective for this transformation, offering good chemoselectivity by typically not affecting the carbon-halogen bonds under mild conditions. smolecule.comrsc.orgnih.govrsc.org More powerful reducing agents like lithium aluminum hydride (LiAlH₄) would also achieve this reduction. smolecule.com

Reductive Dehalogenation: It is also possible to selectively remove the bromine atom, a process known as dehalogenation, to yield 1-(3,5-dichloropyridin-2-yl)ethanone (B1592298). This can be achieved using various reagents, including catalytic hydrogenation or certain metal-based reducing systems.

Table 2: Reduction Products of this compound

| Reagent | Functional Group Targeted | Primary Product |

|---|---|---|

| Sodium Borohydride (NaBH₄) | Carbonyl | 2-Bromo-1-(3,5-dichloropyridin-2-yl)ethanol |

| Catalytic Hydrogenation (e.g., H₂/Pd-C) | C-Br bond (and potentially C-Cl) | 1-(3,5-Dichloropyridin-2-yl)ethanone |

Oxidation Reactions and Their Products

The oxidation of this compound can lead to several products, depending on the oxidant's strength and the reaction conditions. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can potentially lead to the cleavage of the acyl side chain, yielding 3,5-dichloropyridine-2-carboxylic acid. nih.govresearchgate.net Alternatively, oxidation could occur at the pyridine nitrogen atom using reagents like hydrogen peroxide or a peroxy acid to form the corresponding Pyridine N-oxide. smolecule.com This transformation can alter the electronic properties of the pyridine ring, potentially facilitating different substitution patterns. wikipedia.org

Derivatization and Functional Group Interconversions of this compound

Beyond simple substitution, reduction, and oxidation, this α-halo ketone can undergo various other transformations. One notable reaction is the Favorskii rearrangement , which occurs when α-halo ketones are treated with a base, such as an alkoxide or hydroxide. wikipedia.orgadichemistry.com This reaction involves the formation of a cyclopropanone (B1606653) intermediate, which then undergoes nucleophilic attack and ring-opening to yield a carboxylic acid derivative. wikipedia.orgyoutube.com For example, treatment of this compound with sodium methoxide (B1231860) could potentially lead to the formation of a methyl (3,5-dichloropyridin-2-yl)acetate derivative through rearrangement. ddugu.ac.in

This compound as a Precursor in Complex Molecule Synthesis

The inherent reactivity of the α-halo ketone moiety makes this compound a valuable building block for the synthesis of more complex molecular architectures, particularly heterocyclic compounds.

Applications in Heterocyclic Compound Formation

This compound is an excellent precursor for constructing fused heterocyclic ring systems.

Imidazo[1,2-a]pyridines: The reaction of an α-halo ketone with a 2-aminopyridine (B139424) is a classical and widely used method for the synthesis of the imidazo[1,2-a]pyridine (B132010) scaffold, which is a privileged structure in medicinal chemistry. researchgate.netrsc.orgmdpi.combeilstein-journals.org In this context, condensing this compound with a substituted 2-aminopyridine would lead to the formation of a novel, highly functionalized imidazo[1,2-a]pyridine derivative. The initial step is the SN2 reaction where the amino group of the 2-aminopyridine displaces the bromide, followed by an intramolecular cyclization and dehydration to form the aromatic fused ring system.

Thiazoles: The Hantzsch thiazole (B1198619) synthesis involves the reaction of an α-halo ketone with a thioamide. researchgate.netresearchgate.net Therefore, reacting this compound with a thioamide, such as thiourea, would produce a 2-amino-4-(3,5-dichloropyridin-2-yl)thiazole. nih.govnih.gov This reaction provides a direct route to highly substituted thiazole rings, which are also important pharmacophores.

Role in Multi-Component Reactions and Cascade Processes

While specific literature detailing the participation of this compound in multi-component reactions (MCRs) and cascade processes is not extensively documented, its chemical structure suggests significant potential for such transformations. The presence of two reactive centers, the electrophilic carbonyl carbon and the carbon bearing the bromine atom, allows for sequential reactions with various nucleophiles, which is the foundation of many MCRs and cascade sequences.

Based on the known reactivity of α-bromoketones, this compound is a prime candidate for classic MCRs like the Hantzsch pyridine synthesis or the Feist-Benary furan (B31954) synthesis, adapted for its specific steric and electronic properties. For instance, in a Hantzsch-type reaction, it could theoretically react with a β-ketoester and a nitrogen source, such as ammonia (B1221849) or an amine, to yield highly substituted dihydropyridines, which can then be oxidized to the corresponding pyridines.

A particularly plausible application of this compound is in cascade reactions for the synthesis of fused heterocyclic systems. The reaction of α-bromoketones with binucleophiles is a well-established strategy for the one-pot synthesis of various five- and six-membered heterocycles. For example, reaction with 2-aminopyridine derivatives could proceed via an initial N-alkylation at the bromine-bearing carbon, followed by an intramolecular cyclization involving the carbonyl group to form imidazo[1,2-a]pyridine derivatives. The 3,5-dichloro-substituents on the pyridine ring would be expected to influence the regioselectivity and rate of such cyclizations.

Similarly, reaction with thioamides or thioureas would be expected to yield thiazole derivatives through a Hantzsch thiazole synthesis-type mechanism. The initial step would involve the formation of a thioether linkage, followed by an intramolecular cyclization and dehydration to afford the thiazole ring. The electron-withdrawing nature of the dichloropyridine ring could enhance the electrophilicity of the carbonyl carbon, potentially facilitating the cyclization step.

The table below outlines potential multi-component and cascade reactions involving this compound, based on established reactivity patterns of α-bromoketones.

| Reaction Type | Potential Reactants | Potential Product Class |

| Hantzsch-type Pyridine Synthesis | β-ketoester, Ammonia/Amine | Substituted Dihydropyridines/Pyridines |

| Imidazo[1,2-a]pyridine Synthesis | 2-Aminopyridine derivatives | Substituted Imidazo[1,2-a]pyridines |

| Hantzsch Thiazole Synthesis | Thioamides, Thioureas | Substituted Thiazoles |

| Feist-Benary Furan Synthesis | β-dicarbonyl compounds | Substituted Furans |

Utility in the Construction of Agrochemical Intermediates

The 3,5-dichloropyridine moiety is a common feature in a number of commercially important agrochemicals, particularly fungicides and insecticides. The unique substitution pattern of this ring system can confer desirable properties such as enhanced biological activity, metabolic stability, and favorable environmental profiles. Consequently, this compound represents a valuable intermediate for the synthesis of such plant protection agents.

While direct, publicly available synthetic routes for specific commercial agrochemicals starting from this compound are not extensively detailed, its utility can be inferred from the known synthesis of related compounds and the general reactivity of α-bromoketones. For instance, the synthesis of azole fungicides, a major class of agricultural antifungals, often involves the reaction of an α-haloketone with a substituted triazole or imidazole. In this context, this compound could be reacted with 1,2,4-triazole (B32235) or other azole derivatives to introduce the key toxophore of many systemic fungicides.

Furthermore, the ethanone (B97240) side chain can be elaborated to introduce additional functionalities required for biological activity. For example, the carbonyl group can be reduced to a hydroxyl group, which can then be etherified or esterified to generate a diverse range of analogs for structure-activity relationship studies. The bromine atom can also be displaced by other nucleophiles to introduce different linking groups.

The table below presents a hypothetical, yet chemically plausible, synthetic sequence for the generation of a potential agrochemical intermediate from this compound.

| Step | Reaction Type | Reagents | Intermediate/Product |

| 1 | Nucleophilic Substitution | 1,2,4-Triazole, Base | 1-(3,5-dichloropyridin-2-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone |

| 2 | Carbonyl Reduction | Sodium borohydride | 1-(3,5-dichloropyridin-2-yl)-2-(1H-1,2,4-triazol-1-yl)ethanol |

| 3 | Etherification | Alkyl halide, Base | Alkyl ether derivative |

This sequence illustrates how this compound can serve as a versatile starting material for the synthesis of complex molecules with potential fungicidal or insecticidal properties. The exploration of its reactivity in this context is an active area of research in the agrochemical industry.

Advanced Structural Elucidation and Computational Studies of 2 Bromo 1 3,5 Dichloropyridin 2 Yl Ethanone

High-Resolution Spectroscopic Characterization (NMR, IR, UV-Vis, Raman)

No experimental or computationally predicted spectra for 2-Bromo-1-(3,5-dichloropyridin-2-yl)ethanone are available in surveyed scientific literature. Standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Raman spectroscopy are fundamental for determining the structural connectivity and electronic properties of a molecule. However, no published data detailing the characteristic chemical shifts, vibrational frequencies, or electronic transitions for this specific compound could be located.

Mass Spectrometry and Fragmentation Pathway Analysis

While databases provide predicted mass-to-charge ratios for various adducts of the molecule under mass spectrometry conditions, there is no published experimental mass spectrum. uni.lu An analysis of its fragmentation pathway, which would provide insights into the molecule's stability and the connectivity of its atoms, is therefore not possible.

X-ray Crystallography for Solid-State Structure Determination

A search for crystallographic information yielded no results. X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state molecule, providing accurate bond lengths, bond angles, and conformational details. Without a solved crystal structure, a definitive analysis of its solid-state conformation remains speculative.

Theoretical and Computational Chemistry Investigations

Detailed theoretical and computational investigations on this specific compound are also absent from the literature.

Quantum Chemical Calculations of Electronic Structure and Reactivity

No quantum chemical calculations, which would provide insights into the molecule's electronic structure, orbital energies (such as HOMO and LUMO), and reactivity descriptors, have been published.

Molecular Docking and Ligand-Protein Interaction Modeling

There are no molecular docking studies involving this compound. Such research is vital for predicting the binding affinity and interaction of a molecule with biological targets, a key step in drug discovery and design.

Prediction of Spectroscopic Properties and Reaction Mechanisms

Computational chemistry serves as a powerful tool in modern chemical research, enabling the prediction of molecular properties and reactivity. For the compound this compound, computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting its spectroscopic characteristics and elucidating potential reaction mechanisms. These theoretical insights complement experimental data, providing a deeper understanding of the molecule's behavior at a quantum level.

Prediction of Spectroscopic Properties

The prediction of spectroscopic data through computational models allows for the theoretical characterization of a molecule's structure and electronic environment. This is particularly valuable for novel or challenging-to-synthesize compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical calculations of ¹H and ¹³C NMR chemical shifts provide valuable information about the electronic environment of the nuclei. By employing DFT methods, it is possible to predict the chemical shifts of this compound. The predicted values are based on the magnetic shielding tensors calculated for the optimized molecular geometry.

For the ¹H NMR spectrum, the methylene (B1212753) protons of the bromoacetyl group are expected to be the most deshielded due to the electron-withdrawing effects of the adjacent carbonyl and bromine functionalities. The protons on the dichloropyridine ring will exhibit shifts influenced by the electronegative chlorine and nitrogen atoms.

Similarly, the ¹³C NMR spectrum can be predicted. The carbonyl carbon is anticipated to have the largest chemical shift, a characteristic feature of ketones. The carbons of the pyridine (B92270) ring will have distinct shifts determined by their position relative to the nitrogen and chlorine substituents. The methylene carbon of the bromoacetyl group will also show a characteristic shift.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| CH₂ | ~4.5 - 5.0 | ~30 - 35 |

| C=O | - | ~190 - 195 |

| Pyridine-H4 | ~8.0 - 8.2 | - |

| Pyridine-H6 | ~8.5 - 8.7 | - |

| Pyridine-C2 | - | ~150 - 155 |

| Pyridine-C3 | - | ~135 - 140 |

| Pyridine-C4 | - | ~125 - 130 |

| Pyridine-C5 | - | ~140 - 145 |

Infrared (IR) Spectroscopy

Computational frequency calculations can predict the vibrational modes of a molecule, which correspond to the absorption bands observed in an IR spectrum. For this compound, the most prominent predicted absorption band would be the C=O stretching vibration of the ketone group, typically appearing in the range of 1680-1720 cm⁻¹. Other significant predicted vibrations include C-Cl stretching, C-Br stretching, and various C-C and C-N stretching and bending modes within the pyridine ring.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|

| C=O Stretch | 1690 - 1710 |

| C-N Stretch (Pyridine Ring) | 1550 - 1600 |

| C-C Stretch (Pyridine Ring) | 1400 - 1500 |

| C-Cl Stretch | 700 - 800 |

| C-Br Stretch | 500 - 600 |

Mass Spectrometry (MS)

While direct prediction of a full mass spectrum is complex, computational methods can be used to predict the stability of potential fragment ions. For this compound, the molecular ion peak [M]⁺ would be expected. Due to the presence of bromine and chlorine, characteristic isotopic patterns would be predicted for the molecular ion and any fragments containing these halogens. Common fragmentation pathways predicted would involve the cleavage of the C-Br bond to lose a bromine radical, and the cleavage of the bond between the carbonyl carbon and the methylene carbon (alpha-cleavage). Another likely fragmentation is the loss of the entire bromoacetyl group to give the dichloropyridinyl cation.

| Fragment Ion | Predicted m/z | Description |

|---|---|---|

| [C₇H₄BrCl₂NO]⁺ | 267/269/271/273 | Molecular Ion (Isotopic Cluster) |

| [C₇H₄Cl₂NO]⁺ | 188/190/192 | Loss of Br |

| [C₅H₂Cl₂N]⁺ | 146/148/150 | Dichloropyridinyl Cation |

| [CH₂Br]⁺ | 93/95 | Bromomethyl Cation |

Prediction of Reaction Mechanisms

Computational studies can map out the potential energy surfaces of chemical reactions, identifying transition states and intermediates to predict the most likely reaction pathways. For this compound, several reaction types can be computationally investigated.

Nucleophilic Substitution

The bromine atom on the alpha-carbon to the carbonyl group is a good leaving group, making this position susceptible to nucleophilic attack. Computational modeling can be used to study the reaction mechanism of this compound with various nucleophiles. The calculations can help determine whether the reaction proceeds via an Sₙ2 mechanism, involving a backside attack on the alpha-carbon, or other potential pathways. The activation energies for different nucleophiles can be calculated to predict relative reaction rates.

Reactions at the Carbonyl Group

The carbonyl carbon is electrophilic and can be attacked by nucleophiles. Computational studies can model the addition of nucleophiles to the carbonyl group, predicting the stereoselectivity of such reactions if a chiral center is formed. For instance, the reduction of the ketone to a secondary alcohol using a hydride source can be modeled to understand the facial selectivity of the hydride attack.

Reactions involving the Pyridine Ring

While the pyridine ring is generally electron-deficient and less susceptible to electrophilic substitution, computational methods can be employed to explore the feasibility of such reactions under different conditions. More likely are nucleophilic aromatic substitution reactions, where a nucleophile could potentially displace one of the chlorine atoms, although this is generally difficult on pyridine rings unless activated by strong electron-withdrawing groups in specific positions. Computational analysis can help predict the regioselectivity and activation barriers for such transformations.

By providing these theoretical predictions, computational studies offer a valuable framework for understanding the chemical properties and reactivity of this compound, guiding experimental work and enabling a more profound structural elucidation.

Biological and Mechanistic Investigations of 2 Bromo 1 3,5 Dichloropyridin 2 Yl Ethanone and Its Derivatives

Exploration of Molecular Targets and Pathways in Biological Systems

The biological activity of pyridine (B92270) derivatives is closely linked to their interaction with specific molecular targets, such as enzymes and receptors. The presence and position of various functional groups, including halogens like bromine and chlorine, can significantly influence these interactions. nih.govnih.gov

Receptor Binding Affinity and Selectivity Profiling

In Vitro Biological Activity Assessments in Model Systems

In vitro studies using cell lines and subcellular fractions are fundamental for elucidating the biological activities and mechanisms of action of novel compounds.

Mechanistic Studies in Isolated Cell Lines and Subcellular Fractions

Investigations into pyridine-based compounds have revealed various mechanisms of action in cancer cell lines. For instance, certain novel pyridine and fused pyridine derivatives have been shown to induce apoptosis and cause cell cycle arrest at the G2/M phase in breast cancer (MCF-7) cells. Similarly, a study on pyridine-bridged analogues of combretastatin-A4, a potent anticancer agent, found that the most effective derivatives caused a significant increase in the percentage of HeLa and MDA-MB-231 cells arrested in the G2/M phase of the cell cycle. acs.orgnih.gov For example, after treatment with compounds designated as 4h and 4s , the percentage of HeLa cells in the G2/M phase increased to 73.4% and 70.6%, respectively, compared to 44.6% for the parent compound CA-4. acs.orgnih.gov

| Cell Line | Treatment | % of Cells in G2/M Phase |

| HeLa | Untreated | 15.7% |

| CA-4 | 44.6% | |

| 4h | 73.4% | |

| 4s | 70.6% | |

| MDA-MB-231 | Untreated | 15.5% |

| CA-4 | 57.8% | |

| 4h | 70.5% | |

| 4s | 54.1% |

Data adapted from a study on pyridine-bridged combretastatin-A4 analogues, demonstrating their effect on cell cycle arrest. acs.orgnih.gov

Structure-Activity Relationship (SAR) Elucidation for Biological Activity

The relationship between the chemical structure of pyridine derivatives and their biological activity is a critical area of research. A general observation is that the nature, number, and position of substituents on the pyridine ring significantly influence their antiproliferative activity. nih.govnih.gov

A review of pyridine derivatives indicated that the presence of methoxy (B1213986) (-OCH3), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) groups can enhance antiproliferative activity. nih.govnih.gov Conversely, pyridine derivatives with halogen atoms or bulky groups sometimes exhibit lower antiproliferative activity. nih.govnih.gov However, this is not a universal rule, and the effect of halogens is highly context-dependent. For example, in one study, a pyridine derivative with a six-carbon ring and a chlorine atom showed a significantly lower IC50 value (127 nM), indicating higher potency, compared to a similar derivative with a five-carbon ring and a sulfur atom (1391 nM) in a myeloid leukemia cell line. nih.gov

The antiproliferative activity of certain pyridine-bridged combretastatin-A4 analogues was evaluated in several cancer cell lines. The table below presents the IC50 values for some of these compounds. nih.gov

| Compound | MDA-MB-231 (IC50, nM) | A549 (IC50, nM) | HeLa (IC50, nM) |

| CA-4 | 2.75 | 3.12 | 3.51 |

| 3c | 4.31 | 5.62 | 2.53 |

| 4h | 3.13 | 1.25 | 2.11 |

| 4s | 4.56 | 3.53 | 4.23 |

| 4t | 68.7 | 45.6 | 55.3 |

This table illustrates the impact of structural modifications on the cytotoxic activity of pyridine derivatives against various cancer cell lines. nih.gov

Pre-clinical Investigations in Model Organisms (Non-Human)

The transition from in vitro studies to in vivo preclinical animal models is a crucial step in the evaluation of new therapeutic agents. nih.gov These studies provide essential information on the efficacy, and pharmacokinetic profile of a compound in a living system. While specific preclinical data for 2-Bromo-1-(3,5-dichloropyridin-2-yl)ethanone in non-human models is not widely reported, the general approach involves assessing the compound's therapeutic effect in animal models of specific diseases, such as xenograft models for cancer research. sdu.dk The selection of the animal model is critical and depends on the specific biological activity being investigated. sdu.dk

Efficacy Evaluation in Agricultural Pest Models (e.g., Insecticidal Activity)

The evaluation of this compound and its derivatives has revealed significant potential in the control of agricultural pests. Research has focused on synthesizing novel compounds and assessing their insecticidal efficacy against various destructive insects.

A notable derivative, 2-(3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazol-5-yl)-6,8-dichloro-3-methyl-2,3-dihydroquinazolin-4(1H)-one, demonstrated exceptional insecticidal activity against the diamondback moth (Plutella xylostella), a major pest of cruciferous crops. In laboratory bioassays, this compound achieved 100% mortality at a concentration of 1 part per million (ppm), an efficacy comparable to the commercial insecticide chlorantraniliprole. Field plot experiments further confirmed its effectiveness, with treatments showing over 90% mortality of P. xylostella after three days.

Another class of derivatives, diacylhydrazines incorporating a 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole scaffold, has been synthesized and tested against cotton bollworm (Helicoverpa armigera) and diamondback moth (Plutella xylostella). Several of these compounds exhibited potent insecticidal effects. For instance, certain derivatives caused 87.5% mortality in H. armigera at a concentration of 200 mg/L. Against P. xylostella, the most effective of these diacylhydrazine derivatives displayed LC50 values (the concentration required to kill 50% of the test population) as low as 23.67 mg/L.

The structural activity relationship studies on these derivatives indicated that the presence of specific phenyl groups, such as 4-fluorophenyl, enhanced the insecticidal activity. Conversely, the introduction of heterocyclic rings like pyridine or pyrazole (B372694) at certain positions tended to decrease the insecticidal effect.

Further research into pyridine derivatives has identified compounds with high insecticidal bioefficacy against the cowpea aphid (Aphis craccivora). Some of these synthesized compounds demonstrated LC50 values as low as 0.103 ppm after 48 hours, which is comparable to the commercial aphicide acetamiprid.

Interactive Data Table: Insecticidal Activity of this compound Derivatives

| Derivative Class | Pest Species | Concentration | Mortality Rate (%) | LC50 Value (mg/L) | Source |

|---|---|---|---|---|---|

| Dihydroquinazolinone | Plutella xylostella | 1 ppm | 100 | Not Reported | |

| Diacylhydrazine | Helicoverpa armigera | 200 mg/L | up to 87.5 | Not Reported | |

| Diacylhydrazine | Plutella xylostella | Not Applicable | Not Applicable | 23.67 |

Elucidation of Biological Pathways Affected in Model Systems

While extensive research has been conducted on the synthesis and insecticidal screening of derivatives of this compound, the precise elucidation of the biological pathways affected in model systems is an area of ongoing investigation. However, based on the chemical structures of these active derivatives and the known mechanisms of similar insecticides, it is possible to infer the likely targets and pathways.

Many modern insecticides that contain pyridine and pyrazole scaffolds, similar to the derivatives of the compound , are known to target the insect's nervous system. These compounds often act as modulators of ion channels, such as voltage-gated sodium channels, which are crucial for the propagation of nerve impulses. Disruption of the normal function of these channels leads to hyperexcitation of the nervous system, followed by paralysis and eventual death of the insect.

The diacylhydrazine derivatives, in particular, are recognized as insect growth regulators. Their mode of action typically involves mimicking the insect molting hormone, ecdysone (B1671078), and binding to the ecdysone receptor. This interaction disrupts the normal molting process, leading to developmental abnormalities and mortality.

For some pyridine derivatives, another potential mechanism of action is the inhibition of the dihydrofolate reductase enzyme. This enzyme is critical for the synthesis of folic acid, a vitamin essential for DNA synthesis and cell division. Inhibition of this pathway can have profound effects on the growth and development of the target pest.

It is important to note that without specific mechanistic studies on this compound and its direct derivatives, the precise biological pathways remain to be definitively elucidated. Future research will likely focus on target-site analysis and molecular modeling to pinpoint the exact molecular interactions responsible for their insecticidal activity.

Emerging Research Directions and Future Perspectives

Development of Novel Synthetic Routes to Access Derivatives

The development of novel synthetic routes to access derivatives of 2-Bromo-1-(3,5-dichloropyridin-2-yl)ethanone is a focal point of current research, leveraging the compound's reactive nature. As an α-haloketone, it possesses two adjacent electrophilic centers, making it a valuable building block for constructing more complex molecules, particularly various N, S, and O-heterocycles. ijarsct.co.inchemspider.com

The bromine atom on the ethanone (B97240) moiety is a good leaving group, making it susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide array of functional groups. For instance, reactions with various nucleophiles such as amines or thiols can lead to the formation of corresponding aminopyridine or thiopyridine derivatives. wikipedia.org The versatility of α-haloketones in organic synthesis has been extensively demonstrated, and these principles are directly applicable to this compound for generating a library of new compounds. ijarsct.co.ingoogle.com

Modern synthetic strategies for pyridine (B92270) derivatives, which can be adapted for this compound, include multicomponent reactions (MCRs), which offer an efficient way to synthesize complex molecules in a single step. chemicalbook.com Furthermore, one-step convergent methods are being developed to convert various amides into highly substituted pyridines, which could offer new pathways to precursors for the target compound or its derivatives. bldpharm.com The Hantzsch pyridine synthesis and other classical methods are also being modified to create a wider range of substituted pyridines. researchgate.netchemrxiv.org

Below is a table summarizing potential synthetic transformations for deriving new compounds from this compound.

| Reaction Type | Reagents/Conditions | Potential Derivative Class |

| Nucleophilic Substitution | Amines, Thiols, Alkoxides | Aminopyridines, Thiopyridines, Alkoxypyridines |

| Coupling Reactions | Boronic acids (Suzuki), Alkynes (Sonogashira) | Biaryl compounds, Alkynylpyridines |

| Reduction of Ketone | Sodium borohydride (B1222165) (NaBH4) | Halogenated secondary alcohols |

| Cyclization Reactions | 2-Aminopyridine (B139424) | Imidazo[1,2-a]pyridines bldpharm.com |

Discovery of Untapped Biological Applications and Therapeutic Potential

The inherent chemical structure of this compound suggests significant, yet largely unexplored, biological and therapeutic potential. The pyridine ring is a common scaffold in a vast number of medicinally important natural products and synthetic drugs. tandfonline.comwikipedia.org Pyridine derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. researchgate.netnsf.gov

Preliminary research indicates that this compound itself may possess potential antimicrobial and anticancer activities. wikipedia.org The mechanism of action is thought to involve the interaction of the compound with biological macromolecules. The halogen substituents (bromine and chlorine) can form covalent bonds with nucleophilic sites in proteins or nucleic acids, potentially disrupting essential biological pathways or inhibiting enzyme activity. wikipedia.org

The exploration of derivatives is a promising avenue for discovering new therapeutic agents. For example, derivatives of similar structures, such as those incorporating pyrazole (B372694) and piperidine (B6355638) moieties, have shown good fungicidal and antiviral activities. nih.gov Thieno[2,3-b]pyridine derivatives, which can be synthesized from dicyanopyridine intermediates, have been investigated as potential treatments for epilepsy. nih.gov The development of a diverse library of derivatives from this compound could lead to the identification of new lead compounds for various diseases.

| Potential Biological Activity | Rationale |

| Anticancer | Pyridine derivatives are common in oncology drugs; the compound's reactivity may allow it to alkylate biological targets. wikipedia.org |

| Antimicrobial | Halogenated heterocycles often exhibit antimicrobial properties. wikipedia.orgnih.gov |

| Antiviral | Related heterocyclic compounds have shown activity against viruses like the tobacco mosaic virus. nih.gov |

| Fungicidal | The structural features are present in known antifungal agents. nih.gov |

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of this compound and its derivatives is well-suited for integration with modern technologies like flow chemistry and automated synthesis. researchgate.net Flow chemistry, where reactions are run in a continuously flowing stream rather than in a batch, offers numerous advantages, including enhanced safety, better reaction control, improved scalability, and higher purity of products. mdpi.com

For industrial-scale production, continuous flow reactors can significantly improve efficiency and yield. wikipedia.org The precise control over parameters such as temperature, pressure, and reaction time in a flow system is particularly beneficial for managing highly exothermic or rapid reactions, which can be characteristic of halogenation processes. The synthesis of 2-pyridyl ketones has been successfully demonstrated in continuous flow, allowing for the rapid generation of compound libraries. By utilizing flow microreactors, challenging reactions like Br/Li exchange on dibromopyridines can be performed safely without the need for cryogenic conditions typically required in batch processes.

Automated synthesis platforms, often coupled with flow chemistry systems, enable the high-throughput generation and screening of derivatives. researchgate.net This approach is invaluable for medicinal chemistry and drug discovery, allowing for the rapid exploration of structure-activity relationships. Bayesian optimization and active learning are being integrated with continuous flow synthesis to accelerate the discovery of optimal reaction conditions.

Advantages of Flow Chemistry for Synthesizing Pyridine Derivatives:

Enhanced Safety: Better control over reaction exotherms and the ability to handle hazardous reagents in small, contained volumes.

Increased Efficiency: Reduced reaction times and improved yields due to superior mass and heat transfer.

Scalability: Seamless transition from laboratory-scale synthesis to large-scale production.

Automation: Facilitates the creation of large compound libraries for high-throughput screening. researchgate.net

Application of Advanced Analytical Techniques for Trace Analysis

The detection and quantification of this compound at trace levels are crucial for environmental monitoring, impurity profiling in pharmaceutical manufacturing, and metabolic studies. While specific trace analysis methods for this exact compound are not widely published, established advanced analytical techniques are readily applicable.

High-performance liquid chromatography (HPLC) and gas chromatography (GC), coupled with mass spectrometry (MS), are the gold standards for the trace analysis of organic compounds. These hyphenated techniques provide the high sensitivity and selectivity required to detect minute quantities of the compound in complex matrices such as soil, water, or biological fluids. tandfonline.com

Spectroscopic methods also play a vital role. Techniques like Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared Spectroscopy (FTIR), and UV-Visible Spectroscopy are essential for structural confirmation of the synthesized compound and its derivatives. ijarsct.co.inresearchgate.net For trace detection in environmental samples, spectrophotometric methods have been developed for pyridine compounds, which could be adapted for this specific derivative. researchgate.net These methods often rely on a chemical reaction to produce a colored compound that can be easily quantified. researchgate.net

Given the environmental persistence and potential biological activity of halogenated organic compounds, there is a growing need to develop robust analytical methods to monitor their presence. The fate of chloropyridines in the environment is an area where more data is needed, highlighting the importance of developing sensitive analytical protocols. tandfonline.com

Considerations for Sustainable and Environmentally Benign Chemistry

The principles of green chemistry are increasingly being applied to the synthesis of pyridine derivatives and α-haloketones to minimize environmental impact. researchgate.nettandfonline.comwikipedia.org Research efforts are focused on developing synthetic protocols that are more effective, versatile, and sustainable. ijarsct.co.ingoogle.com

Key areas of focus for the green synthesis of compounds like this compound include:

Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally friendly alternatives like water or ionic liquids, or conducting reactions under solvent-free conditions. wikipedia.org

Development of Green Catalysts: Employing reusable and non-toxic catalysts to improve reaction efficiency and reduce waste. tandfonline.com

Energy Efficiency: Utilizing energy-efficient techniques such as microwave-assisted synthesis, which can significantly reduce reaction times and energy consumption compared to conventional heating. researchgate.netnsf.gov

Atom Economy: Designing synthetic routes, such as multicomponent reactions, that maximize the incorporation of all starting materials into the final product, thus minimizing waste. tandfonline.comwikipedia.org

Mechanochemistry: Using mechanical force (e.g., grinding) to induce chemical reactions, often in the absence of solvents, which represents a highly sustainable approach.

For the synthesis of α-haloketones, greener bromination protocols are being explored. This includes using less hazardous brominating agents or systems like an H2O2-HBr "on water" system, which offers an environmentally benign alternative to traditional methods. ijarsct.co.in

| Green Chemistry Principle | Application in Synthesis of this compound & Derivatives |

| Waste Prevention | One-pot reactions and multicomponent syntheses to reduce intermediate separation steps. tandfonline.comwikipedia.org |

| Atom Economy | Designing reactions where most atoms from the reactants are incorporated into the product. tandfonline.com |

| Less Hazardous Synthesis | Using safer brominating agents and avoiding toxic solvents. ijarsct.co.in |

| Energy Efficiency | Employing microwave or ultrasonic irradiation to accelerate reactions. tandfonline.comwikipedia.orgnsf.gov |

| Use of Renewable Feedstocks | Exploring bio-based starting materials for pyridine synthesis. |

| Catalysis | Using recyclable and environmentally benign catalysts. bldpharm.com |

Q & A

Q. What are the key physical and chemical properties of 2-Bromo-1-(3,5-dichloropyridin-2-YL)ethanone relevant to its characterization?

Answer: Critical properties include:

Q. Methodological guidance :

- Use differential scanning calorimetry (DSC) for phase transition analysis.

- Confirm purity via HPLC or NMR, referencing CAS-specific spectral libraries.

Q. What synthetic routes are commonly employed to prepare this compound?

Answer: The compound is synthesized via bromination of 1-(3,5-dichloropyridin-2-YL)ethanone. Key steps include:

Q. Example protocol :

| Step | Parameter | Value |

|---|---|---|

| Bromination | Solvent | Acetic acid |

| Reaction time | 4–6 hours | |

| Yield | ~65–75% (empirical) |

Q. What safety protocols are essential for handling this compound in laboratory settings?

Answer:

- PPE : Use EN149-certified respirators, chemical-resistant gloves (e.g., nitrile), and OSHA-compliant goggles .

- Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks .

- Spill management : Absorb with inert materials (e.g., sand) and dispose in sealed containers .

Critical note : The compound lacks stability/reactivity data; assume reactivity with strong oxidizers or bases .

Advanced Research Questions

Q. How can conflicting data on reaction yields be resolved during synthesis optimization?

Answer: Discrepancies often arise from:

Q. Experimental design :

Q. Case study :

| Condition | Yield (%) | Byproduct Formation |

|---|---|---|

| Acetic acid, 0°C | 72 | <5% |

| Dichloromethane, 25°C | 58 | 12% |

Q. What strategies are effective for resolving crystallographic ambiguities in structural studies?

Answer:

Q. Example workflow :

Grow crystals via slow evaporation in ethanol/water.

Collect data at 298 K (resolution ≥ 0.8 Å).

Refine using SHELXL with anisotropic displacement parameters .

Q. How does the compound interact with biological targets, and what methodological approaches validate its activity?

Answer:

Q. Data example :

| Target | IC₅₀ (µM) | Binding affinity (ΔG, kcal/mol) |

|---|---|---|

| Kinase X | 0.45 | -9.2 |

Q. What analytical techniques are recommended for detecting degradation products under varying storage conditions?

Answer:

- Stability testing :

- Accelerated degradation : Expose to 40°C/75% RH for 4 weeks .

- Analysis :

- HPLC-DAD : Monitor peak purity at λ = 254 nm.

- GC-MS : Identify volatile degradation byproducts .

Critical finding : The compound is hygroscopic; store desiccated at 2–8°C in amber glass .

Q. How can computational modeling guide the design of derivatives with improved bioactivity?

Answer:

- QSAR models : Correlate substituent electronegativity (e.g., Br vs. Cl) with target binding .

- ADMET prediction : Use SwissADME to optimize logP (target: 2–3) and reduce hepatotoxicity risks .

Q. Case study :

| Derivative | logP | Predicted IC₅₀ (µM) |

|---|---|---|

| Br/Cl (parent) | 2.1 | 0.45 |

| CF₃ substitution | 2.8 | 0.12 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.